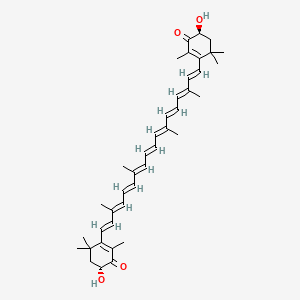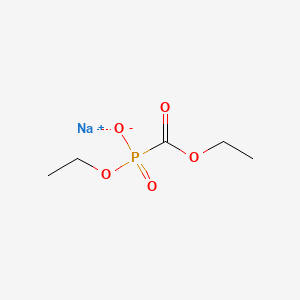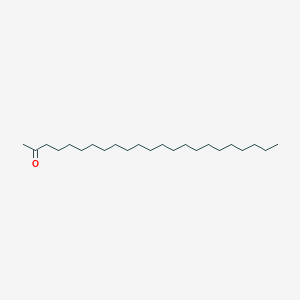
2,4-Bis(1,3-benzodioxol-5-yl)-4-oxobutanoic acid
Descripción general
Descripción
The compound “2,4-Bis(1,3-benzodioxol-5-yl)-4-oxobutanoic acid” is a complex organic molecule. It contains two 1,3-benzodioxol-5-yl groups, which are aromatic rings with two oxygen atoms forming a dioxolane ring. These groups are attached to a 4-oxobutanoic acid, which is a four-carbon chain with a ketone (oxo) and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a central 4-oxobutanoic acid moiety, with two 1,3-benzodioxol-5-yl groups attached at the 2 and 4 positions . The presence of the aromatic rings and the dioxolane rings would likely contribute to the compound’s stability, while the ketone and carboxylic acid groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
As an organic compound containing both ketone and carboxylic acid functional groups, “2,4-Bis(1,3-benzodioxol-5-yl)-4-oxobutanoic acid” could potentially undergo a variety of chemical reactions. The ketone group could be reduced to an alcohol, or it could react with nucleophiles in a nucleophilic addition reaction . The carboxylic acid group could react with bases to form a carboxylate anion, or it could react with alcohols in an esterification reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Bis(1,3-benzodioxol-5-yl)-4-oxobutanoic acid” would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the presence of the aromatic rings, the dioxolane rings, and the ketone and carboxylic acid functional groups .Aplicaciones Científicas De Investigación
1. Catalysis and Chemical Synthesis
- Asymmetric Hydrogenation : A study by Imamoto et al. (2012) investigated the use of phosphine ligands, including derivatives of benzodioxole, in rhodium-catalyzed asymmetric hydrogenation. This process is crucial for producing chiral pharmaceutical ingredients, demonstrating the application of benzodioxole derivatives in catalysis and pharmaceutical synthesis (Imamoto et al., 2012).
2. Drug Synthesis and Biological Activities
- Anti-tubercular and Anti-bacterial Properties : A study by Li et al. (2019) explored the synthesis of quinoline derivatives, including benzodioxole-based compounds. These compounds displayed significant anti-tubercular activity, suggesting potential applications in developing new antibacterial drugs (Li et al., 2019).
3. Material Science and Coordination Chemistry
- Metal-Organic Frameworks (MOFs) : Research by Wen et al. (2012) focused on the development of amino-decorated MOFs, incorporating benzodioxole derivatives. These materials exhibited properties like nonlinear-optic, ferroelectric, and photocatalytic activities, highlighting their potential in various technological applications (Wen et al., 2012).
- Copper Film Deposition : Hwang et al. (1996) utilized bis(alkyl 3-oxobutanoato)copper(II) compounds, related to the chemical structure , for depositing copper films. This process is significant in the semiconductor industry for producing thin films and electronic components (Hwang et al., 1996).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-bis(1,3-benzodioxol-5-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O7/c19-13(11-2-4-15-17(6-11)25-9-23-15)7-12(18(20)21)10-1-3-14-16(5-10)24-8-22-14/h1-6,12H,7-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEBBOHQEAQKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)C3=CC4=C(C=C3)OCO4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864143 | |
| Record name | 2,4-Bis(2H-1,3-benzodioxol-5-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(1,3-benzodioxol-5-yl)-4-oxobutanoic acid | |
CAS RN |
88755-39-9 | |
| Record name | NSC162496 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[Tert-butyl(nitroso)amino]acetic acid](/img/structure/B3061223.png)






![(3-phenoxyphenyl)methyl 3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B3061233.png)




